molecular formula C22H14O2 B14130190 2,5-Bis(phenylethynyl)benzene-1,4-diol

2,5-Bis(phenylethynyl)benzene-1,4-diol

Cat. No.: B14130190
M. Wt: 310.3 g/mol
InChI Key: BKNJMHYXUQQARZ-UHFFFAOYSA-N
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Description

2,5-Bis(phenylethynyl)benzene-1,4-diol is an organic compound with the molecular formula C22H14O2 It is characterized by the presence of two phenylethynyl groups attached to a benzene ring, which also contains two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(phenylethynyl)benzene-1,4-diol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out by coupling 2,5-diiodophenol with phenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in a solvent such as tetrahydrofuran (THF) or piperidine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(phenylethynyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The phenylethynyl groups can be hydrogenated to form phenylethyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Formation of 2,5-bis(phenylethynyl)benzoquinone.

    Reduction: Formation of 2,5-bis(phenylethyl)benzene-1,4-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(phenylethynyl)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(phenylethynyl)benzene-1,4-diol is largely dependent on its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biological molecules, while the phenylethynyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both phenylethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with other molecules, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

2,5-bis(2-phenylethynyl)benzene-1,4-diol

InChI

InChI=1S/C22H14O2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16,23-24H

InChI Key

BKNJMHYXUQQARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2O)C#CC3=CC=CC=C3)O

Origin of Product

United States

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